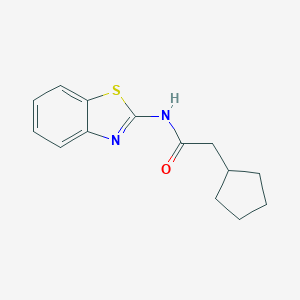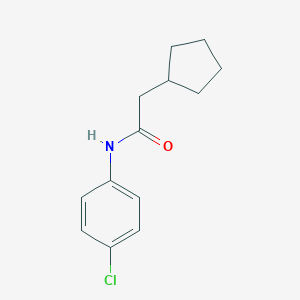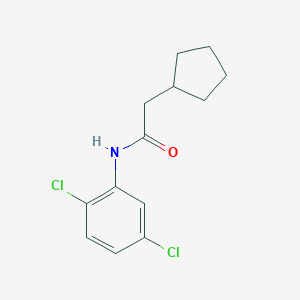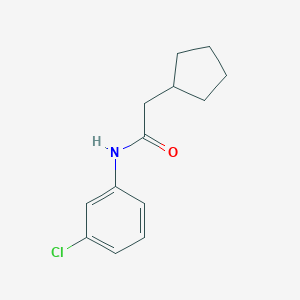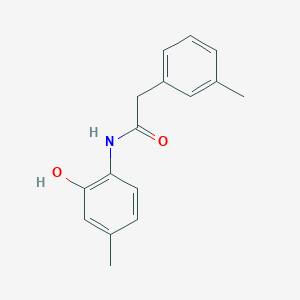
N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide, commonly known as HMMA-2, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. HMMA-2 belongs to the class of compounds known as N-aryl-2-(3-phenyl)acetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The exact mechanism of action of HMMA-2 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, HMMA-2 has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
HMMA-2 has been shown to have a range of biochemical and physiological effects. Studies have shown that HMMA-2 can reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, HMMA-2 has been shown to reduce the activity of certain enzymes that are involved in the production of pain-inducing molecules.
实验室实验的优点和局限性
One advantage of using HMMA-2 in scientific research is that it is a synthetic compound, meaning that it can be easily produced in large quantities with high purity. Additionally, HMMA-2 has been shown to exhibit a range of biological activities, making it a versatile compound for use in a variety of experimental settings.
One limitation of using HMMA-2 in scientific research is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the potential side effects of HMMA-2 and its long-term safety profile.
未来方向
There are several potential future directions for research on HMMA-2. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective and targeted therapeutic interventions.
Another area of research could focus on the potential use of HMMA-2 in the treatment of other neurological conditions, such as Parkinson's disease or Alzheimer's disease. Additionally, research could explore the potential use of HMMA-2 in combination with other compounds to enhance its therapeutic effects.
Overall, HMMA-2 is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential side effects, but its versatility and ease of synthesis make it an attractive candidate for scientific research.
合成方法
The synthesis of HMMA-2 involves the reaction of 2-hydroxy-4-methylbenzaldehyde with 3-methylphenylacetic acid in the presence of a catalyst. The resulting product is then treated with an amine to form the final compound. The synthesis of HMMA-2 has been optimized to yield high purity and yield, making it a viable compound for scientific research.
科学研究应用
HMMA-2 has been studied for its potential therapeutic applications in a variety of areas. One area of research has focused on its anti-inflammatory and analgesic effects. Studies have shown that HMMA-2 can reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Another area of research has focused on the potential anticonvulsant effects of HMMA-2. Studies have shown that HMMA-2 can reduce seizure activity in animal models, suggesting that it may have potential as a treatment for epilepsy.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-11-4-3-5-13(8-11)10-16(19)17-14-7-6-12(2)9-15(14)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
InChI 键 |
DEKJNCFHNJWNPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)C)O |
规范 SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308630.png)
![2,6-dibromo-4-[(2E)-2-(8-hydroxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B308634.png)
![7-{(4-Isopropylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B308635.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308636.png)
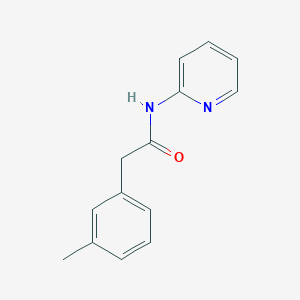
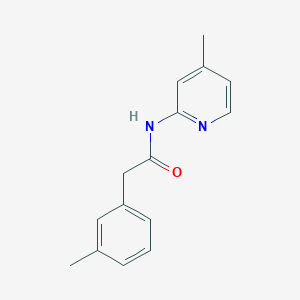


![N-[4-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B308644.png)
